2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate
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Overview
Description
. It is known for its unique chemical structure, which includes both hydroxyethyl and hydroxyphenoxy groups, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate typically involves the reaction of 2-hydroxyphenol with ethylene oxide in the presence of a base catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product. The reaction can be represented as follows:
2-Hydroxyphenol+Ethylene oxide→2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters, ethers, or other substituted products.
Scientific Research Applications
2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The hydroxy groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenoxy group can participate in aromatic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl 2-(2-hydroxyphenoxy)ethanol
- 2-Hydroxyethyl 2-(2-hydroxyphenoxy)propionate
- 2-Hydroxyethyl 2-(2-hydroxyphenoxy)butyrate
Uniqueness
2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate is unique due to its specific combination of hydroxyethyl and hydroxyphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-hydroxyethyl 2-(2-hydroxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c11-5-6-14-10(13)7-15-9-4-2-1-3-8(9)12/h1-4,11-12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLULZUPPYUEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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